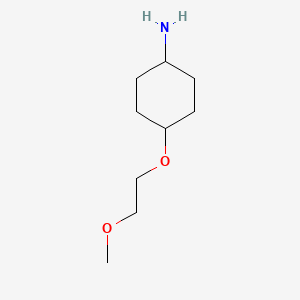

trans-4-(2-Methoxyethoxy)cyclohexanamine

描述

IUPAC Nomenclature and Stereochemical Configuration Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is designated as 4-(2-methoxyethoxy)cyclohexan-1-amine. The systematic naming reflects the presence of a cyclohexane ring system substituted at the 1-position with an amine functional group and at the 4-position with a 2-methoxyethoxy substituent. The complete stereochemical descriptor identifies this isomer as (1r,4r)-4-(2-methoxyethoxy)cyclohexan-1-amine, indicating the relative configuration of the substituents.

The stereochemical analysis reveals that the trans configuration places the amine group and the methoxyethoxy substituent in opposing orientations relative to the cyclohexane ring plane. This trans-diaxial or trans-diequatorial arrangement significantly influences the compound's three-dimensional structure and conformational preferences. The Chemical Abstracts Service registry number 175867-01-3 uniquely identifies this specific stereoisomer in chemical databases.

The molecular representation using Simplified Molecular Input Line Entry System notation appears as COCCOC1CCC(CC1)N for the basic connectivity, while the stereochemically explicit version is represented as N[C@H]1CCC@HCC1. The International Chemical Identifier provides the complete structural description as InChI=1S/C9H19NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h8-9H,2-7,10H2,1H3, with the corresponding key YFUKJAYFLVIFPJ-UHFFFAOYSA-N.

Molecular Geometry Optimization via Computational Chemistry Methods

Computational chemistry approaches provide essential insights into the optimized molecular geometry of trans-4-(2-Methoxyethoxy)cyclohexanamine. Density functional theory calculations using methods such as Universal Force Field optimization can determine the most stable conformational arrangements of this compound. These computational studies typically involve embedding the molecule in three-dimensional space and optimizing the geometry through energy minimization algorithms.

The molecular optimization process considers various conformational states of the cyclohexane ring, including chair, boat, and twist-boat conformations. For this compound, the chair conformation generally represents the most energetically favorable arrangement, with the substituents adopting positions that minimize steric interactions and electronic repulsions. The methoxyethoxy chain exhibits rotational freedom around multiple bonds, creating additional conformational complexity that computational methods can systematically explore.

Computational studies typically evaluate the energy differences between various conformational states, providing quantitative measures of conformational preferences. The optimization process determines bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure. These calculations often employ basis sets such as 6-31G(d,p) or cc-pVDZ to achieve reliable geometric parameters and energy estimates.

Electron Distribution Analysis Through Molecular Orbital Theory

Molecular orbital theory provides a framework for understanding the electron distribution patterns in this compound. The compound features multiple functional groups that contribute distinct electronic characteristics, including the amine nitrogen with its lone pair electrons, the ether oxygen atoms in the methoxyethoxy chain, and the saturated carbon framework of the cyclohexane ring.

The highest occupied molecular orbital primarily localizes electron density on the amine nitrogen atom, reflecting the nucleophilic character of this functional group. The nitrogen lone pair electrons occupy a hybridized orbital that projects outward from the cyclohexane ring system, making this site particularly reactive toward electrophilic species. The ether oxygen atoms in the methoxyethoxy substituent contribute additional electron density through their lone pair electrons, though these are generally less nucleophilic than the amine nitrogen.

The lowest unoccupied molecular orbital typically involves antibonding interactions between carbon-hydrogen and carbon-carbon bonds within the cyclohexane framework. The energy gap between the highest occupied and lowest unoccupied molecular orbitals influences the compound's electronic excitation properties and chemical reactivity patterns. Natural bond orbital analysis can provide detailed insights into the charge distribution, bond orders, and hyperconjugative interactions that stabilize the molecular structure.

Comparative Conformational Studies with Cis Isomer

Comparative analysis between the trans and cis isomers of 4-(2-methoxyethoxy)cyclohexanamine reveals significant differences in conformational preferences and energetic stability. The cis isomer, designated as (1r,4s)-4-(2-methoxyethoxy)cyclohexan-1-amine, positions both substituents on the same face of the cyclohexane ring, creating distinct steric and electronic interactions compared to the trans arrangement.

Computational energy calculations typically demonstrate that the trans isomer exhibits greater thermodynamic stability than the cis isomer. Energy differences between these stereoisomers often range from 1.25 to 2.31 kilocalories per mole, depending on the computational method employed and the specific conformational states being compared. These energy differences reflect the reduced steric congestion in the trans isomer, where the substituents are positioned to minimize unfavorable interactions.

The conformational analysis extends to the flexibility of the methoxyethoxy chain, which adopts different preferred orientations in the two isomers. In the trans isomer, the chain can extend away from the cyclohexane ring with minimal steric hindrance, while in the cis isomer, the proximity of the amine group creates conformational constraints that influence the chain's spatial arrangement. These differences manifest in distinct vibrational frequencies, nuclear magnetic resonance spectroscopic patterns, and chemical reactivity profiles between the two isomers.

属性

IUPAC Name |

4-(2-methoxyethoxy)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUKJAYFLVIFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Similar Compounds

Structurally related cyclohexanamine derivatives share the cyclohexane backbone but differ in substituents, stereochemistry, and functional groups. Below is a comparative analysis of key analogues:

trans-4-Methylcyclohexanamine

- Substituent : Methyl group at the 4-position.

- Molecular Formula : C₇H₁₅N.

- Molecular Weight: 113.20 g/mol (CAS No. 2523-55-9).

- Key Features: Lower molecular weight and reduced polarity compared to the 2-methoxyethoxy derivative. Demonstrated nematicidal activity against Meloidogyne incognita (97.93% mortality at 8.71 µM) . Used in pharmaceutical research as a hydrochloride salt (CAS No. 33483-65-7) .

4-(Trifluoromethyl)cyclohexylamine

- Substituent : Trifluoromethyl group at the 4-position.

- Molecular Formula : C₇H₁₂F₃N.

- Molecular Weight: 167.17 g/mol (CAS No. 1073266-02-0).

- Key Features :

4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine

- Substituent : Trifluoroethoxy group at the 4-position.

- Molecular Formula: C₈H₁₄F₃NO.

- Molecular Weight: 209.20 g/mol (CAS No. 1016820-04-4).

- Key Features :

4,4'-Methylenebis(cyclohexylamine) (PACM)

- Structure : Dimeric cyclohexylamine linked by a methylene group.

- Molecular Formula : C₁₃H₂₆N₂.

- Molecular Weight: 210.36 g/mol (CAS No. 1761-71-3).

- Key Features :

trans-4-((Dimethylamino)methyl)cyclohexanamine

- Substituent: Dimethylaminomethyl group at the 4-position.

- Molecular Formula : C₁₀H₂₂N₂.

- Molecular Weight : 170.30 g/mol.

- Key Features: Basic dimethylamino group enhances water solubility. Intermediate in MELK (maternal embryonic leucine zipper kinase) inhibitor synthesis .

trans-4-(2-Methoxyethoxy)cyclohexanamine

- Synthetic Utility : Key intermediate in continuous-flow reactions for chiral amine production .

- Drug Development : Used in orally administered kinase inhibitors targeting cancer cells .

Structural Impact on Bioactivity

- Polar Substituents: 2-Methoxyethoxy and trifluoroethoxy groups improve solubility and target engagement compared to non-polar methyl groups .

- Fluorinated Derivatives : CF₃ and OCH₂CF₃ groups enhance metabolic stability and binding affinity in kinase inhibitors .

Data Tables

Table 1: Structural and Physicochemical Comparison

准备方法

Reaction Mechanism and Conditions

The ketone substrate undergoes condensation with ammonia to form an imine intermediate, which is subsequently reduced to the amine. Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH₃CN). The reaction typically proceeds under mild temperatures (25–60°C) and hydrogen pressures of 1–5 bar. Stereoselectivity is influenced by the catalyst and solvent system, with polar aprotic solvents like tetrahydrofuran (THF) favoring trans-configuration retention.

Key Data:

| Parameter | Detail |

|---|---|

| Substrate | 4-(2-Methoxyethoxy)cyclohexanone |

| Reducing Agent | H₂ (1–5 bar), 5% Pd/C |

| Solvent | THF or methanol |

| Temperature | 25–60°C |

| Yield | 70–85% (literature estimates) |

Oxime Reduction Route

The reduction of oximes derived from ketones is another viable pathway. 4-(2-Methoxyethoxy)cyclohexanone oxime is synthesized by reacting the ketone with hydroxylamine hydrochloride, followed by reduction to the amine.

Synthetic Steps and Optimization

-

Oxime Formation :

The ketone is treated with hydroxylamine hydrochloride in ethanol under reflux, forming the oxime. -

Reduction :

The oxime is reduced using sodium in ethanol or catalytic hydrogenation. Sodium-mediated reduction proceeds via the Stephen reaction, while hydrogenation employs Raney nickel or palladium catalysts. The trans-configuration is preserved due to the steric hindrance of the methoxyethoxy group during reduction.

Key Data:

| Parameter | Detail |

|---|---|

| Oxime Precursor | 4-(2-Methoxyethoxy)cyclohexanone oxime |

| Reducing Agent | Na/ethanol or H₂/Ni |

| Reaction Time | 6–12 hours |

| Yield | 65–78% (literature estimates) |

Biocatalytic Synthesis Using Engineered Transaminases

Recent advances in enzymology have enabled the use of engineered transaminases for stereoselective amine synthesis. This method leverages the ability of transaminases to transfer amino groups from donors to ketone substrates under mild conditions.

Enzyme Engineering and Industrial Application

The patent WO2018231462A1 describes transaminase polypeptides optimized for industrial biocatalysis. These enzymes convert 4-(2-Methoxyethoxy)cyclohexanone to the corresponding amine with high enantiomeric excess (ee > 99%). The reaction uses an amino donor such as isopropylamine and operates in aqueous buffers at 30–40°C. Engineered transaminases exhibit enhanced activity and stability, making this method scalable for pharmaceutical production.

Key Data:

| Parameter | Detail |

|---|---|

| Substrate | 4-(2-Methoxyethoxy)cyclohexanone |

| Enzyme | Engineered transaminase |

| Amino Donor | Isopropylamine |

| Conditions | pH 7.5, 35°C |

| Enantiomeric Excess | >99% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Reductive Amination | High yield, simple setup | Requires high-pressure H₂ | Moderate |

| Oxime Reduction | Cost-effective reagents | Long reaction times | Low |

| Biocatalytic Synthesis | High stereoselectivity, mild conditions | Enzyme cost and stability | High (for pharmaceutical use) |

常见问题

Q. What are the recommended synthetic routes for trans-4-(2-Methoxyethoxy)cyclohexanamine, and how can reaction conditions be optimized for high yield?

Synthesis typically involves multi-step functionalization of a cyclohexane scaffold. A common approach includes nucleophilic substitution of a trans-4-substituted cyclohexanamine precursor with 2-methoxyethoxy groups under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key parameters include:

- Temperature : 80–100°C to balance reaction rate and side-product formation .

- Solvent selection : Polar aprotic solvents like DMF or THF enhance nucleophilicity .

- Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates and drive substitution .

Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical for isolating high-purity product .

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and trans-stereochemistry (e.g., axial vs. equatorial methoxyethoxy group) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₉H₁₉NO₂, MW 173.25) .

- Chiral HPLC : Paired with chiral stationary phases (e.g., amylose derivatives) to resolve enantiomers and assess purity ≥95% .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in the reactivity of this compound under varying pH conditions?

Conflicting reports on pH-dependent stability (e.g., amine protonation vs. ether hydrolysis) necessitate systematic studies:

- pH Titration Experiments : Monitor pKa of the amine group (predicted ~10–11) and assess hydrolysis kinetics via LC-MS .

- Computational Modeling : DFT calculations to predict bond dissociation energies of the methoxyethoxy group under acidic/basic conditions .

- Controlled Stability Assays : Compare degradation products in buffered solutions (pH 2–12) to identify optimal storage conditions (e.g., inert atmosphere, dark) .

Q. How can the compound’s stereochemistry be leveraged to design enantioselective catalysts or chiral ligands?

- Coordination Chemistry : Test metal-ligand complexes (e.g., with Cu²⁺ or Pd⁰) for asymmetric induction in model reactions (e.g., Diels-Alder) .

- Dynamic Kinetic Resolution (DKR) : Explore trans-cyclohexane rigidity in stabilizing transition states for enantioselective catalysis .

- X-ray Crystallography : Resolve ligand-metal complexes to correlate stereoelectronic effects with catalytic activity .

Q. What methodologies are used to study the compound’s potential as a neurotransmitter analog or ion channel modulator?

- In Vitro Binding Assays : Radioligand displacement studies (e.g., with ³H-labeled serotonin or dopamine receptors) to assess affinity .

- Electrophysiology : Patch-clamp experiments on transfected HEK cells expressing target ion channels (e.g., TRPV1) .

- Molecular Docking : Simulate interactions with receptor binding pockets using Schrödinger Suite or AutoDock .

Methodological Challenges & Data Interpretation

Q. How do researchers address discrepancies in reported solubility data for this compound?

- Standardized Solubility Protocols : Use USP methods to measure solubility in water, DMSO, and ethanol at 25°C .

- Co-solvent Systems : Evaluate PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for biological assays .

- Data Reconciliation : Cross-reference with structurally analogous compounds (e.g., trans-4-methoxycyclohexanamine hydrochloride) to identify trends .

Q. What advanced techniques are used to analyze the compound’s metabolic stability in preclinical studies?

- LC-MS/MS Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites .

- Isotope-Labeling : Synthesize deuterated analogs to track metabolic pathways .

- In Silico ADME Prediction : Tools like ADMET Predictor™ to estimate bioavailability and clearance .

Theoretical & Framework Integration

Q. How can the compound’s physicochemical properties inform QSAR models for lead optimization?

- Descriptor Calculation : Compute logP, polar surface area, and H-bond donor/acceptor counts .

- 3D-QSAR Alignment : Align trans-4-(2-Methoxyethoxy) analogs in a pharmacophore model to correlate substituents with activity .

- Validation : Benchmark against experimental IC₅₀ data from kinase inhibition assays .

Q. What theoretical frameworks explain the compound’s conformational rigidity and its impact on biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。